4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrazole ring, a furan ring, and a dimethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. For instance, a common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-furylmethylamine in the presence of a catalyst such as glacial acetic acid . The reaction is carried out in a solvent like methanol at room temperature, resulting in the formation of the desired imine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3,4-Dimethoxyphenyl)butadiene
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
Uniqueness
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a dimethoxyphenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-23-18(19(24)21-11-14-5-4-8-27-14)15(12-22-23)20-10-13-6-7-16(25-2)17(9-13)26-3/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
QLFLGIAVVGBIQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)OC)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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